molecular formula C21H19N3O2 B4241624 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4241624
M. Wt: 345.4 g/mol
InChI Key: LSMXTIRUEKAOPB-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Future Directions

The future directions for research on “2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be promising candidates for drug development .

Preparation Methods

The synthesis of 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazolinone derivatives, such as:

  • 2-[(2-hydroxyphenyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
  • 2-[(2-chlorophenyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
  • 2-[(2-nitrophenyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone These similar compounds may have different substituents on the phenyl ring, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and potential applications.

Properties

IUPAC Name

2-(2-methoxyanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-26-20-10-6-5-9-17(20)23-21-22-13-16-18(24-21)11-15(12-19(16)25)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMXTIRUEKAOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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